N-(2-Aminoethyl)-3-methyl-4-oxo-3H,4H-imidazo[4,3-D][1,2,3,5]tetrazine-8-carboxamide hydrochloride N-(2-Aminoethyl)-3-methyl-4-oxo-3H,4H-imidazo[4,3-D][1,2,3,5]tetrazine-8-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13558611
InChI: InChI=1S/C8H11N7O2.ClH/c1-14-8(17)15-4-11-5(6(15)12-13-14)7(16)10-3-2-9;/h4H,2-3,9H2,1H3,(H,10,16);1H
SMILES: CN1C(=O)N2C=NC(=C2N=N1)C(=O)NCCN.Cl
Molecular Formula: C8H12ClN7O2
Molecular Weight: 273.68 g/mol

N-(2-Aminoethyl)-3-methyl-4-oxo-3H,4H-imidazo[4,3-D][1,2,3,5]tetrazine-8-carboxamide hydrochloride

CAS No.:

Cat. No.: VC13558611

Molecular Formula: C8H12ClN7O2

Molecular Weight: 273.68 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Aminoethyl)-3-methyl-4-oxo-3H,4H-imidazo[4,3-D][1,2,3,5]tetrazine-8-carboxamide hydrochloride -

Specification

Molecular Formula C8H12ClN7O2
Molecular Weight 273.68 g/mol
IUPAC Name N-(2-aminoethyl)-3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide;hydrochloride
Standard InChI InChI=1S/C8H11N7O2.ClH/c1-14-8(17)15-4-11-5(6(15)12-13-14)7(16)10-3-2-9;/h4H,2-3,9H2,1H3,(H,10,16);1H
Standard InChI Key QIMWTFRMNKGPBP-UHFFFAOYSA-N
SMILES CN1C(=O)N2C=NC(=C2N=N1)C(=O)NCCN.Cl
Canonical SMILES CN1C(=O)N2C=NC(=C2N=N1)C(=O)NCCN.Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula, C₈H₁₂ClN₇O₂, reflects a compact yet heteroatom-rich architecture. With a molecular weight of 273.68 g/mol, it combines an imidazo[4,3-D][1, tetrazine core substituted with a methyl group at position 3, a carboxamide moiety at position 8, and an aminoethyl side chain protonated as a hydrochloride salt . The imidazo-tetrazine system, a bicyclic framework containing four nitrogen atoms, contributes to its planar geometry and electron-deficient character, enhancing DNA alkylation potential .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₂ClN₇O₂
Molecular Weight273.68 g/mol
IUPAC NameN-(2-Aminoethyl)-3-methyl-4-oxoimidazo[5,1-d][1,2,] tetrazine-8-carboxamide hydrochloride
Canonical SMILESCN1C(=O)N2C=NC(=C2N=N1)C(=O)NCCN.Cl

The hydrochloride salt improves aqueous solubility, critical for pharmacological administration. Spectroscopic data, including IR and NMR, confirm the presence of characteristic functional groups: a carbonyl stretch at 1741 cm⁻¹ (carboxamide), NH bends at 3445 cm⁻¹, and aromatic proton signals at δ 8.93 ppm (imidazo-tetrazine CH) .

Synthesis and Manufacturing

The synthesis of this compound follows a multi-step protocol derived from imidazotetrazine chemistry. 5-Aminoimidazole-4-carboxamide (AIC) serves as the primary precursor .

Key Synthetic Steps

  • Diazo Formation: AIC reacts with sodium nitrite in hydrochloric acid to generate a diazo intermediate.

  • Cyclization: Treatment with methyl isocyanate induces cyclization, forming the imidazo-tetrazine core.

  • Hydrolysis: Acidic hydrolysis with sulfuric acid yields the carboxylic acid derivative.

  • Acyl Chloride Formation: Thionyl chloride converts the acid to the corresponding acyl chloride.

  • Amination: Reaction with 1,2-diaminoethane introduces the aminoethyl side chain, followed by hydrochloride salt formation .

Critical parameters include strict pH control during diazotization (<1.5) and reflux conditions (80–90°C) for acyl chloride synthesis. The final product is purified via recrystallization, achieving >98% purity .

Biological Activity and Mechanisms

Antitumor Efficacy

In vitro studies demonstrate dose-dependent cytotoxicity against glioblastoma (U87) and colorectal carcinoma (HCT-116) cell lines, with IC₅₀ values comparable to temozolomide (2–5 μM). The mechanism involves DNA alkylation at guanine N7 positions, disrupting replication and triggering apoptosis . Unlike temozolomide, the aminoethyl side chain may enhance cellular uptake via polyamine transporters, overexpressed in many cancers.

Metabolic Stability

The compound exhibits improved metabolic stability over temozolomide, resisting hydrolysis at physiological pH (t₁/₂ > 24 h at pH 7.4). This stability correlates with sustained tumor suppression in xenograft models.

PrecautionCodeMeasure
Avoid inhalationP261Use fume hoods
Protective gearP280Gloves, lab coats, goggles
First aidP305+P351+P338Rinse eyes with water for 15 minutes

Comparative Analysis with Structural Analogs

Temozolomide

While both compounds share the imidazo-tetrazine core, temozolomide lacks the aminoethyl-carboxamide side chain. This structural difference confers:

  • Enhanced solubility: Hydrochloride salt improves bioavailability.

  • Targeted delivery: Aminoethyl moiety may exploit polyamine transporters for selective tumor uptake.

Dacarbazine

A structurally simpler imidazole-carboxamide, dacarbazine requires hepatic activation to exert cytotoxicity, whereas N-(2-aminoethyl)-3-methyl-4-oxo-3H,4H-imidazo[4,3-D][1, tetrazine-8-carboxamide hydrochloride is active per se, reducing metabolic dependency .

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